molecular formula C9H9BrO2 B1374227 5-Bromo-2-methoxy-4-methylbenzaldehyde CAS No. 923281-67-8

5-Bromo-2-methoxy-4-methylbenzaldehyde

Cat. No.: B1374227
CAS No.: 923281-67-8
M. Wt: 229.07 g/mol
InChI Key: XPPKFEJWOOFGIK-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-4-methylbenzaldehyde: is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzaldehyde, featuring a bromine atom at the 5th position, a methoxy group at the 2nd position, and a methyl group at the 4th position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

Chemistry: 5-Bromo-2-methoxy-4-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also be used in the development of new drugs or therapeutic agents.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it valuable in various applications, including the production of polymers and resins.

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Bromo-2-methoxy-4-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with hydroxylamine to form oximes and with hydrazine to form hydrazones . These reactions are essential in organic chemistry for the synthesis of various compounds. The aldehyde group in this compound is highly reactive, making it a valuable intermediate in chemical synthesis.

Cellular Effects

The effects of this compound on cellular processes are not extensively documented. Similar compounds have been shown to disrupt cellular antioxidation systems, which can be an effective method for controlling fungal pathogens . This disruption can lead to the destabilization of cellular redox balance, affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its reactive aldehyde group. This group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and thiols. These interactions can lead to the formation of stable adducts, which can inhibit or activate enzymes and alter gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors. The compound’s effects can change over time due to its reactivity and potential for degradation. Long-term studies on similar compounds have shown that they can have lasting effects on cellular function, but specific data on this compound is limited .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that similar compounds can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to toxic or adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those involving aldehyde dehydrogenases and reductases. These enzymes can oxidize or reduce the aldehyde group, leading to the formation of corresponding acids or alcohols . These metabolic transformations are essential for the compound’s detoxification and elimination from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can determine the compound’s bioavailability and efficacy in biological systems.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can influence the compound’s activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-4-methylbenzaldehyde typically involves the bromination of 2-methoxy-4-methylbenzaldehyde. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would include steps for purification and isolation of the final product to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-2-methoxy-4-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield the corresponding alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed.

Major Products:

    Oxidation: 5-Bromo-2-methoxy-4-methylbenzoic acid.

    Reduction: 5-Bromo-2-methoxy-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-Bromo-5-methoxybenzaldehyde
  • 5-Bromo-2,4-dimethoxybenzaldehyde
  • 2-Bromo-4-methoxybenzaldehyde

Comparison: 5-Bromo-2-methoxy-4-methylbenzaldehyde is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, along with a methyl group. This combination of substituents imparts distinct chemical properties, making it suitable for specific synthetic applications that other similar compounds may not fulfill.

Properties

IUPAC Name

5-bromo-2-methoxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPKFEJWOOFGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734886
Record name 5-Bromo-2-methoxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923281-67-8
Record name 5-Bromo-2-methoxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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